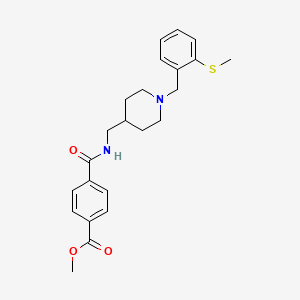![molecular formula C13H10ClFN2O2 B2508673 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 1156854-36-2](/img/structure/B2508673.png)
1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been synthesized and studied for their potential antimicrobial properties and their ability to interact with various biological targets. The presence of chloro and fluoro substituents on the phenyl ring may influence the compound's reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves condensation or cyclization reactions. For instance, a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized using a condensation/cyclization reaction of a chalcone derivative and hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . This method could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the cyclopenta[c]pyrazole structure and the specific chloro and fluoro substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectral methods and single-crystal X-ray diffraction studies. For example, the crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined by X-ray structure analysis, revealing the spatial arrangement of the rings and the conformation of the molecule . Similar analytical techniques would be essential to determine the precise molecular structure of "1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid".
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents on the phenyl ring. For instance, the presence of electron-withdrawing groups such as chloro and fluoro can affect the electron density of the molecule, potentially making it more reactive in certain chemical reactions. The compound's behavior in chemical reactions can be studied through experimental synthesis and characterization, as well as computational methods such as molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, including melting points, solubility, and stability, are crucial for their practical applications. These properties can be influenced by the molecular structure, as seen in the case of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where the presence of a carboxylic acid group contributes to the formation of hydrogen-bonded dimers in the solid state . Theoretical calculations, such as those performed for 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, can provide insights into the electronic properties and potential reactivity of the compound .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Various pyrazole compounds, including those related to the specified chemical, have been synthesized using condensation of chalcones with hydrazine hydrate in the presence of acids, and characterized by X-ray crystal structure determination (Loh et al., 2013).
Crystal Structure Investigations : Studies on compounds with a similar structure have involved determining dihedral angles between pyrazole and fluoro-substituted rings, offering insights into the molecular architecture of such compounds (Loh et al., 2013).
Potential Applications in Cancer Treatment
- Aurora Kinase Inhibition : Some compounds closely related to the specified chemical have been identified as potential Aurora kinase inhibitors, suggesting potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Optical and Electronic Applications
Optical Nonlinearity : N-substituted pyrazole derivatives, related to the compound , have shown potential in optical limiting applications due to their significant optical nonlinearity, which was studied using laser pulses and spectroscopic methods (Chandrakantha et al., 2013).
Fluorescence Studies : Research on pyrazole compounds has also delved into their fluorescence properties in different states, which could have implications for sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).
Synthesis of Derivatives for Pharmacological Studies
Derivative Synthesis for Antimicrobial Activities : Compounds with a core structure similar to the specified chemical have been synthesized and shown to exhibit antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Ragavan et al., 2010).
Molecular Docking Studies for Drug Development : Molecular docking studies on pyrazole derivatives indicate potential binding interactions with target proteins, which could be crucial in drug design and development processes (Reddy et al., 2022).
Propriétés
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-7-4-5-9(15)11(6-7)17-10-3-1-2-8(10)12(16-17)13(18)19/h4-6H,1-3H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCOSMDEFMFNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

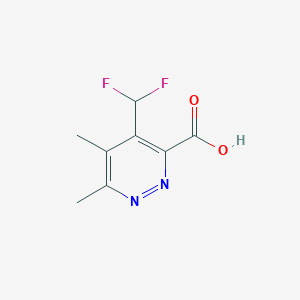
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)
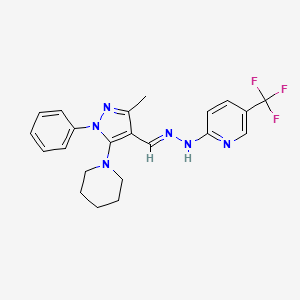
![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)
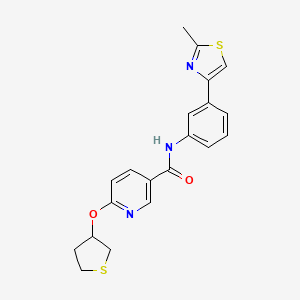
![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)
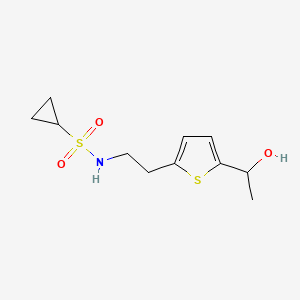
![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)
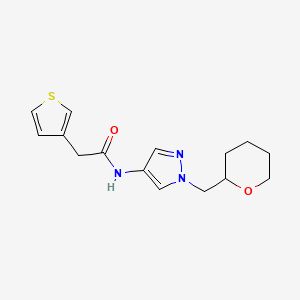
![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)
